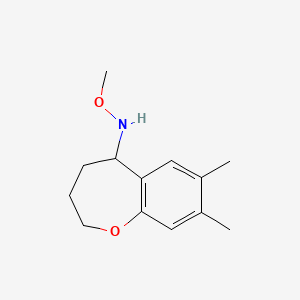

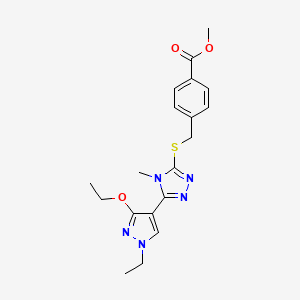

![molecular formula C13H11N3O3S B2433091 N-(2-(4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基)乙基)呋喃-3-甲酰胺 CAS No. 2034374-80-4](/img/structure/B2433091.png)

N-(2-(4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基)乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thieno[2,3-d]pyrimidin-4-one group, an ethyl group, and a furan-3-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4-one ring, an ethyl group, and a furan-3-carboxamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups could influence its solubility, stability, and reactivity .科学研究应用

Anti-Malarial Activity

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health concern. The cysteine protease falcipain-2 (FP-2) is essential for hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel FP-2 inhibitors based on the (3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide scaffold. These inhibitors exhibit high inhibitory activity against FP-2, making them potential candidates for new anti-malarial drugs .

Drug Discovery and Design

The compound’s unique structure provides an interesting scaffold for drug discovery. By modifying the allyl group on the pyrimidine ring, researchers have generated analogs with varying substituents. These derivatives can be further explored for their inhibitory effects against other proteases or enzymes, potentially leading to novel therapeutic agents .

Organic Synthesis

The compound’s functional groups, including the furan and thienopyrimidine moieties, make it an intriguing candidate for organic synthesis. Researchers can explore its reactivity in various reactions, such as cyclizations, cross-couplings, and functional group transformations. These synthetic pathways may yield valuable intermediates or bioactive compounds .

Antinociceptive Properties

Studies have evaluated the antinociceptive (pain-relieving) properties of related 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. Molecular modeling studies using density functional theory calculations can provide insights into their binding interactions with relevant receptors. Investigating the compound’s potential as an analgesic agent is an exciting avenue for further research .

Biochemical Assays and Enzyme Inhibition Studies

Researchers can employ the compound in biochemical assays to study its interactions with various enzymes. By assessing its inhibitory effects on other proteases or enzymes beyond FP-2, scientists can uncover additional applications. High-throughput screening and structure-activity relationship (SAR) studies are essential for identifying promising leads .

Computational Chemistry and Molecular Modeling

The compound’s three-dimensional structure lends itself to computational studies. Researchers can explore its conformational preferences, energetics, and binding modes using quantum mechanical calculations. Such insights aid in rational drug design and optimization .

属性

IUPAC Name |

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-11(9-1-5-19-7-9)14-3-4-16-8-15-12-10(13(16)18)2-6-20-12/h1-2,5-8H,3-4H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEIUVXHJDYTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

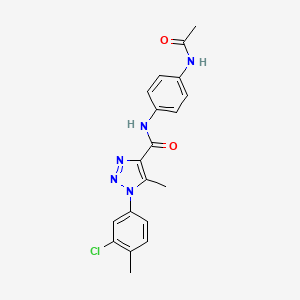

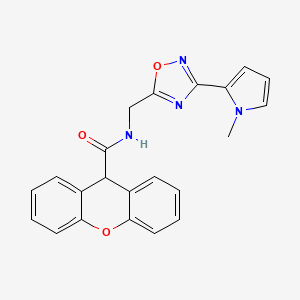

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)

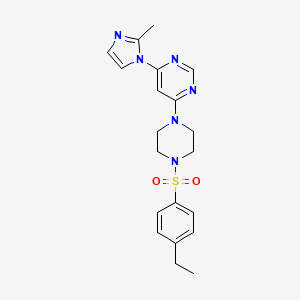

![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)

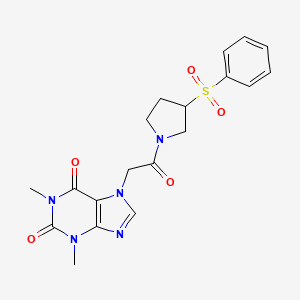

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)

![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)

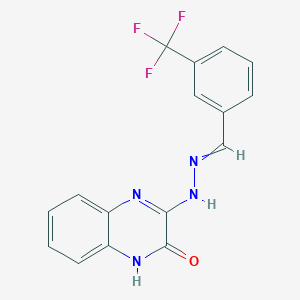

![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)

![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)